(1-(2-Aminoethyl)piperidin-3-yl)methanol
Overview
Description
“(1-(2-Aminoethyl)piperidin-3-yl)methanol” is a chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 . This compound is a heterocyclic building block .
Molecular Structure Analysis
The InChI code for “(1-(2-Aminoethyl)piperidin-3-yl)methanol” is 1S/C8H18N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7,9H2
. The SMILES string is NCCN1CCCC(CO)C1
.
Physical And Chemical Properties Analysis
“(1-(2-Aminoethyl)piperidin-3-yl)methanol” is a solid at room temperature . The storage temperature is -20°C .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A compound similar to "(1-(2-Aminoethyl)piperidin-3-yl)methanol", namely [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, was synthesized using condensation reactions. These techniques can be applicable for synthesizing related compounds (Girish et al., 2008).
- Crystallography Studies : The structure of synthesized compounds like this can be investigated using X-ray crystallography, which reveals the conformation of the piperidine ring and the surrounding atomic geometry (Girish et al., 2008).
Catalytic and Chemical Properties
- Catalytic Synthesis : The compound "5-amino-1-pentanol" undergoes cyclocondensation to form piperidine and its derivatives, indicating potential catalytic properties of related piperidine compounds in chemical synthesis (Reddy, Kulkarni, & Subrahmanyam, 1994).
- Electrochemical Properties : In a study on 2-substituted piperidines, electrochemical oxidation was a key step towards synthesizing hydroxylated γ-amino acids, hinting at the electrochemical relevance of related piperidine derivatives (Bodmann et al., 2006).
Potential Biomedical Applications
- Antiproliferative Activity : Diphenyl(piperidin-4-yl)methanol derivatives, which share a structural motif with the compound , have been studied for their antiproliferative effects against various human carcinoma cell lines, suggesting potential biomedical applications (Prasad et al., 2010).
Structural and Theoretical Studies
- Crystal Structure Analysis : The crystal structure analysis of related compounds provides insights into the conformation and geometry of the piperidine ring, which is crucial for understanding the chemical behavior of such compounds (Karthik et al., 2021).
- NMR Spectroscopy Studies : The study of substituted piperidine derivatives, including compounds like 1-methyl-2-piperidine methanol, using NMR spectroscopy, assists in the stereostructural elucidation of these compounds (Cholli & Pennino, 1988).
Safety And Hazards
properties
IUPAC Name |
[1-(2-aminoethyl)piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUPBMCLHKJMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656214 | |
Record name | [1-(2-Aminoethyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Aminoethyl)piperidin-3-yl)methanol | |
CAS RN |
857637-03-7 | |
Record name | [1-(2-Aminoethyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.